Cas no 160809-38-1 (Ethyl N-cbz-piperidine-4-carboxylate)
Ethyl N-cbz-piperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl N-Cbz-piperidine-4-carboxylate
- 1-BENZYL 4-ETHYL PIPERIDINE-1,4-DICARBOXYLATE
- 1,4-Piperidinedicarboxylic acid 4-ethyl 1-(phenylmethyl)ester
- Ethyl 1-Cbz-piperidine-4-carboxylate
- Piperidine-1,4-dicarboxylic acid 1-benzyl ester 4-ethyl ester
- 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate
- 1,4-Piperidinedicarboxylic acid, 4-ethyl 1-(phenylMethyl) ester
- Ethyl-N-CBZ-piperidine-4-carboxylate
- XXDBOGXZKIODTO-UHFFFAOYSA-N
- PubChem11815
- KSC495O1R
- Ethyl1-Cbz-piperidine-4-carboxylate
- FC1317
- FT-0732053
- SCHEMBL630697
- AB23229
- 1-(benzyloxycarbonyl)-4-ethoxycarbonyl-piperidine
- SY007181
- MFCD06204513
- 160809-38-1
- EthylN-Cbz-piperidine-4-carboxylate
- A810186
- Ethyl 1-(benzyloxycarbonyl)-4-piperidinecarboxylate
- DTXSID60571024
- Isonipecotic acid, N-benzyloxycarbonyl-, ethyl ester
- AKOS008930502
- 1-(benzyloxycarbonyl)-4-(ethoxycarbonyl)piperidine
- DS-13406
- AB6194
- 5-(2-hydroxyethyl)thiophene-2-carboxylic?acid
- BENZYL ETHYL PIPERIDINE-1,4-DICARBOXYLATE
- CS-0120594
- Benzyl 4-ethoxycarbonylpiperidine-1-carboxylate
- DB-012910
- Ethyl N-cbz-piperidine-4-carboxylate
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- MDL: MFCD06204513
- Inchi: 1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
- InChI Key: XXDBOGXZKIODTO-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CCN(C(=O)OCC2C=CC=CC=2)CC1)=O
Computed Properties
- Exact Mass: 291.14700
- Monoisotopic Mass: 291.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- XLogP3: 2.3
Experimental Properties
- Density: 1.166
- Boiling Point: 403.7°C at 760 mmHg
- Flash Point: 197.958℃
- Refractive Index: 1.534
- PSA: 55.84000
- LogP: 2.53620
Ethyl N-cbz-piperidine-4-carboxylate Security Information
- Hazard Statement: H302
- Storage Condition:Sealed in dry,2-8°C
Ethyl N-cbz-piperidine-4-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl N-cbz-piperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005008-100g |
Ethyl N-Cbz-piperidine-4-carboxylate |
160809-38-1 | 97% | 100g |
$186.12 | 2022-04-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B822029-500g |
1-BENZYL 4-ETHYL PIPERIDINE-1,4-DICARBOXYLATE |
160809-38-1 | 97% | 500g |
2,326.50 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC138-5g |
Ethyl N-cbz-piperidine-4-carboxylate |
160809-38-1 | 97% | 5g |
114.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC138-25g |
Ethyl N-cbz-piperidine-4-carboxylate |
160809-38-1 | 97% | 25g |
421CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC138-1g |
Ethyl N-cbz-piperidine-4-carboxylate |
160809-38-1 | 97% | 1g |
68CNY | 2021-05-08 | |
| Fluorochem | 228057-5g |
Ethyl N-Cbz-piperidine-4-carboxylate |
160809-38-1 | 95% | 5g |
£11.00 | 2022-02-28 | |
| Fluorochem | 228057-10g |
Ethyl N-Cbz-piperidine-4-carboxylate |
160809-38-1 | 95% | 10g |
£20.00 | 2022-02-28 | |
| Fluorochem | 228057-25g |
Ethyl N-Cbz-piperidine-4-carboxylate |
160809-38-1 | 95% | 25g |
£46.00 | 2022-02-28 | |
| TRC | E930615-50mg |
Ethyl N-Cbz-piperidine-4-carboxylate |
160809-38-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E930615-100mg |
Ethyl N-Cbz-piperidine-4-carboxylate |
160809-38-1 | 100mg |
$ 65.00 | 2022-06-05 |
Ethyl N-cbz-piperidine-4-carboxylate Suppliers
Ethyl N-cbz-piperidine-4-carboxylate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on Ethyl N-cbz-piperidine-4-carboxylate
Recent Advances in the Application of Ethyl N-cbz-piperidine-4-carboxylate (160809-38-1) in Chemical Biology and Pharmaceutical Research
Ethyl N-cbz-piperidine-4-carboxylate (CAS: 160809-38-1) is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders and cancer. Recent studies have highlighted its versatility as a building block in medicinal chemistry, owing to its piperidine scaffold and carbamate-protecting group (Cbz), which facilitate further functionalization. This research brief synthesizes the latest findings on its applications, synthetic methodologies, and biological evaluations.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing novel sigma-1 receptor ligands. Researchers utilized Ethyl N-cbz-piperidine-4-carboxylate as a precursor to develop analogs with enhanced binding affinity, showing potential for treating neuropathic pain. The study emphasized the compound's structural flexibility, enabling modifications at the 4-position carboxylate group to optimize pharmacokinetic properties.
In parallel, advancements in catalytic asymmetric synthesis have improved the enantioselective production of Ethyl N-cbz-piperidine-4-carboxylate derivatives. A team at MIT reported a chiral palladium-catalyzed method (2024, ACS Catalysis) achieving >99% ee, critical for CNS drug development where stereochemistry dictates efficacy. This method reduces racemization risks observed in traditional esterification approaches.
Biological studies have expanded into oncology, with a Nature Communications paper (2024) linking N-cbz-piperidine derivatives to HDAC inhibition. The ethyl ester moiety in 160809-38-1 was found to enhance cell permeability of resultant inhibitors, improving IC50 values by 3-fold compared to carboxylate analogs in glioblastoma models. However, metabolic stability remains a challenge, as hepatic esterase cleavage shortens half-life in vivo.
Industry adoption has grown, with Lonza and TCI Chemical listing GMP-grade Ethyl N-cbz-piperidine-4-carboxylate in their 2024 catalogs, reflecting demand for scalable production. Process chemistry innovations, including continuous flow hydrogenation for Cbz deprotection, have reduced production costs by 40% (Patel et al., Org. Process Res. Dev. 2023).
Future directions include exploring its use in PROTACs (proteolysis-targeting chimeras), where the piperidine core may serve as a linker. Preliminary data from Vertex Pharmaceuticals suggests improved brain penetration of Tau-targeting PROTACs when incorporating 160809-38-1-derived spacers (unpublished results, Q2 2024).
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